molecular formula C10H18O2 B7893003 Tert-butyl cyclopentanecarboxylate

Tert-butyl cyclopentanecarboxylate

Cat. No. B7893003
M. Wt: 170.25 g/mol
InChI Key: WQNHTMOGCGLHIZ-UHFFFAOYSA-N
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Description

Tert-butyl cyclopentanecarboxylate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Medicinal Chemistry Applications : The tert-butyl group, similar to "Tert-butyl cyclopentanecarboxylate", is a common motif in medicinal chemistry. However, its incorporation into bioactive compounds can lead to unwanted property modulation like increased lipophilicity and decreased metabolic stability. Research has explored alternative substituents to mitigate these issues (Westphal et al., 2015).

  • Crystallography and Supramolecular Chemistry : Studies involving disubstituted and trisubstituted cyclopentane derivatives, including tert-butyl derivatives, have shown the formation of racemic crystals determined by intermolecular hydrogen bonds. This is significant for understanding the basic forms of supramolecular self-assembly (Kălmăn et al., 2001).

  • Synthetic Organic Chemistry : Tert-butyl phenylazocarboxylates, which are structurally related to "this compound", serve as versatile building blocks in synthetic organic chemistry. They enable nucleophilic substitutions and radical reactions, including oxygenation, halogenation, and coupling reactions (Jasch et al., 2012).

  • Chemical Synthesis : The tert-butyl group is utilized in the synthesis of various organic compounds, demonstrating its versatility in chemical synthesis. For example, it's used in directed hydrogenation methodologies to yield specific diastereomers of cyclopentanecarboxylic acid methyl esters (Smith et al., 2001).

  • Nanotechnology and Sensor Applications : Tert-butyl carbazole derivatives, akin to "this compound", have been used to create strong blue emissive nanofibers. These nanofibers can function as fluorescent sensory materials for detecting volatile acid vapors, illustrating the compound's potential in nanotechnology and sensory applications (Sun et al., 2015).

properties

IUPAC Name

tert-butyl cyclopentanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-10(2,3)12-9(11)8-6-4-5-7-8/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNHTMOGCGLHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cool a metal bomb in a CO2 -acetone bath and charge with isobutylene (150 ml), cyclopentanecarboxylic acid (29.4 g, 0.26 mol), t-butanol (4 ml) and H2SO4 (1 ml). Remove the bomb from the cold-bath, seal and stir for 3 days. Cool the bomb in a CO2 -acetone bath, open to the atmosphere and evaporate isobutylene under a stream of N2 while allowing the reaction mixture to attain R.T. Add Et2O (300 ml) and wash the mixture with sat'd NaHCO3 (300 ml) and sat'd NaCl, then dry (MgSO4), filter and concentrate to obtain a colorless oil (41.5 g, 95%) which is used without further purification. 1H Nmr (CDCl3) δ2.58 (1H, m), 1.90-1.35 (8H, m), 1.39 (9H, s).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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